N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide
Description
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyrrolidin-1-yl group at position 6 and a picolinamide moiety at position 3 via a methyl linker.
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(12-5-1-2-8-17-12)18-11-15-20-19-13-6-7-14(21-23(13)15)22-9-3-4-10-22/h1-2,5-8H,3-4,9-11H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVEKCTZYBNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure combines a pyrrolidine ring with a triazolo-pyridazine core and a picolinamide moiety, suggesting potential for diverse biological activities. This article will explore the biological activity of this compound based on recent research findings, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.35 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain triazolo-pyridine derivatives inhibited the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy, demonstrating potential for enhancing immune response against tumors .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing indole and triazole motifs have been documented to possess broad-spectrum antimicrobial activities. For example, derivatives with similar structures have shown efficacy against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been identified as potent inhibitors of various kinases involved in cancer progression.
- Modulation of Immune Response : By inhibiting PD-1/PD-L1 interactions, these compounds can enhance T-cell responses against tumors.
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes or inhibition of essential enzymes may contribute to their antimicrobial effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine or triazole moieties can significantly influence potency and selectivity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo) | Lacks methoxy group; similar core | Antimicrobial |
| N-(3-(4-fluoro)phenyl)indole derivatives | Indole core; varied substituents | Anticancer |
| Pyrrolidine-substituted triazoles | Similar heterocyclic framework | Antiviral |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Triazolo-Pyridazine Derivatives : A series of derivatives demonstrated potent anticancer activity in vitro against breast and colon cancer cell lines.
- Pyrrolidine-Based Compounds : Research showed these compounds exhibited significant antibacterial properties against resistant strains.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Target Compound: The [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from related scaffolds.
- Triazolo[4,3-a]pyridin-3(2H)-one Derivatives (e.g., Imp. B in ): These feature a pyridine-fused triazolone core ([4,3-a] vs. [4,3-b] in the target compound).
- Pyrazolo[3,4-d]pyrimidines (): These compounds exhibit isomerization behavior (e.g., [4,3-e] vs. [1,5-c] triazolopyrimidines), which can affect thermodynamic stability and biological activity. The target compound’s [4,3-b] pyridazine core may offer greater rigidity compared to pyrimidine-based analogs .
Substituent Effects
- Pyrrolidin-1-yl Group : The pyrrolidine substituent at position 6 likely improves solubility and membrane permeability compared to halogens (e.g., chlorine in compound 23 from ) .
- Picolinamide vs. Benzo[d]thiazole-6-carboxamide : A structurally related compound (CAS 2034323-64-1, ) replaces picolinamide with a benzo[d]thiazole carboxamide. The picolinamide’s pyridine ring may enhance hydrogen bonding or π-stacking interactions compared to the bulkier, sulfur-containing benzothiazole .
Physicochemical Properties
*Estimated based on structural analogy to CAS 2034323-64-1 .
Q & A
Q. What synthetic routes are recommended for N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typically employed:
- Step 1 : Synthesis of the triazolo-pyridazine core via cyclization of hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For example, the pyrrolidine group can be introduced at the 6-position using Buchwald-Hartwig amination .
- Optimization Strategies :
- Use 3-picoline or 3,5-lutidine as a base to enhance reaction efficiency and reduce side products .
- Catalytic N-aryl-sulfilimine (1–10 mol%) improves regioselectivity in triazole formation .
- Monitor reaction progress via TLC or HPLC to adjust reaction times and temperatures .
Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Base | 3-Picoline or 3,5-Lutidine | Enhances efficiency |
| Catalyst | N-Aryl-sulfilimine (1–10%) | Reduces side reactions |
| Solvent | DMF or THF | Improves solubility |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : 1H (400 MHz) and 13C (100 MHz) in DMSO-d6 to confirm substituent positions and purity (>95%) .
- HPLC : C18 column with gradient elution (acetonitrile/water) to assess purity (>98%) and detect impurities .
- Mass Spectrometry (ESI+) : Compare observed m/z with calculated molecular weight (e.g., C₁₈H₂₀N₈O: 388.4 g/mol) .
Table 2 : Analytical Techniques and Parameters
| Technique | Parameters | Application Example |
|---|---|---|
| HPLC | C18 column, 0.1% TFA | Purity assessment |
| NMR | DMSO-d6, 25°C | Structural confirmation |
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as cyclization barriers or transition states for triazole formation .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., kinases or GPCRs) .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability, and bioavailability to prioritize analogs .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or micronization to improve bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyrrolidine N-oxidation) .
- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to correlate exposure with efficacy .
Q. How to design SAR studies for triazolo-pyridazine derivatives?
- Methodological Answer :
- Core Modifications : Vary substituents at the 3- and 6-positions (e.g., alkyl, aryl, heterocycles) to assess impact on target binding .
- Bioisosteric Replacement : Replace pyrrolidine with piperidine or morpholine to study steric/electronic effects .
- Functional Assays : Test analogs in enzyme inhibition (IC₅₀) or cellular models (e.g., antiproliferative activity in cancer lines) .
Table 3 : Example SAR Findings from Analogous Compounds
| Substituent at 6-Position | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Pyrrolidin-1-yl | 12 nM (Kinase X) | |
| Piperidin-1-yl | 45 nM (Kinase X) |
Key Considerations for Data Contradiction Analysis
- Reproducibility : Ensure batch-to-batch consistency in synthesis (e.g., via NMR/HPLC) .
- Orthogonal Assays : Validate biological activity using both biochemical (e.g., ELISA) and cellular (e.g., flow cytometry) methods .
- Control Experiments : Include known inhibitors/agonists to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
